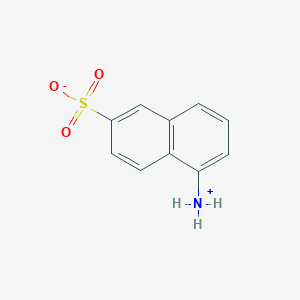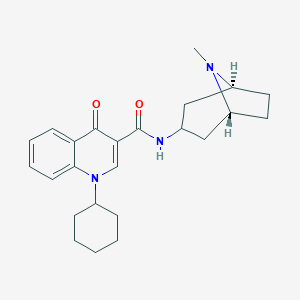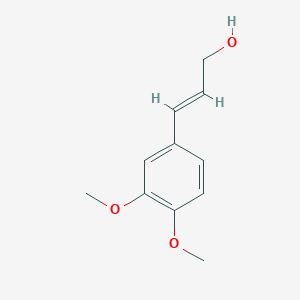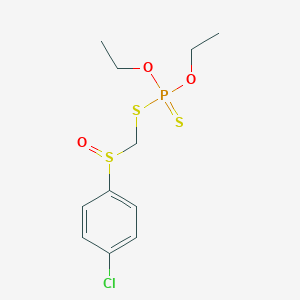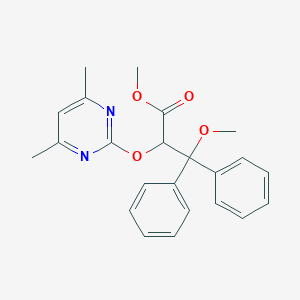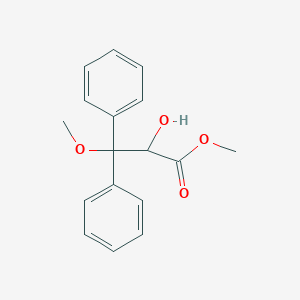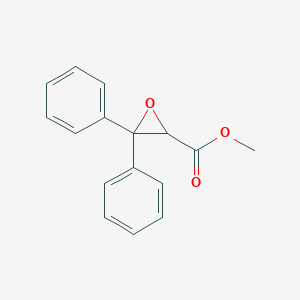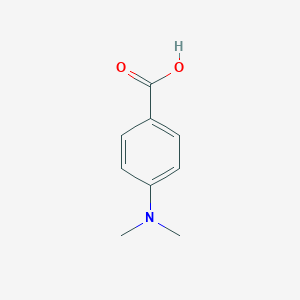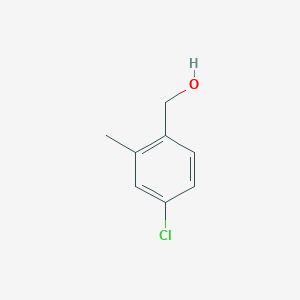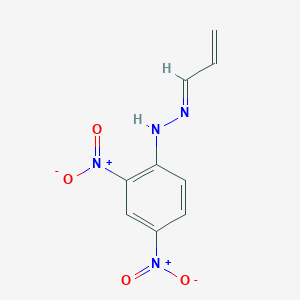
Acrolein 2,4-dinitrophenylhydrazone
概要
説明
Acrolein 2,4-Dinitrophenylhydrazone, also known as DNPH-acrolein or Acrolein-DNPH, is a yellow to orange solid that is used in analytical chemistry as a reagent for the detection and analysis of aldehydes and ketones . It is a derivative of acrolein formed via a chemical reaction of acrolein with 2,4-dinitrophenylhydrazine .
Synthesis Analysis
The synthesis of Acrolein 2,4-Dinitrophenylhydrazone involves the reaction of acrolein with 2,4-dinitrophenylhydrazine . This compound has been used to determine the amount of acrolein present in polyethylene combustion product (PCP) extract, using high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular formula of Acrolein 2,4-Dinitrophenylhydrazone is C9H8N4O4, and its molecular weight is 236.18 . The molecule contains a total of 25 bonds, including 17 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), and 1 hydrazone .Chemical Reactions Analysis
Acrolein 2,4-Dinitrophenylhydrazone is a DNPH derivative of an aliphatic aldehyde found in mainstream cigarette smoke . It is used in the analysis of DNPH-derivatized aldehydes and ketones .Physical And Chemical Properties Analysis
Acrolein 2,4-Dinitrophenylhydrazone is a yellow to orange solid. It has a melting point of 221-222℃ . It is soluble in chloroform and methanol .科学的研究の応用
Cellular Research
Acrolein 2,4-dinitrophenylhydrazone is used in cellular research, particularly in studying the effects of acrolein on erythrocytes (red blood cells). High concentrations of acrolein are found in polluted air and cigarette smoke, and may also be generated endogenously . Acrolein’s high reactivity towards the thiol and amino groups of amino acids may cause damage to cell proteins . It may be responsible for the induction of oxidative stress in cells .
Protein Damage
The compound is used to study protein damage in erythrocytes, leading to the disruption of the structure of cell membranes . The lipid membrane fluidity, membrane cytoskeleton, and osmotic fragility were measured for erythrocytes incubated with acrolein for 24 h .
Osmotic Sensitivity
Acrolein 2,4-dinitrophenylhydrazone is used to study the osmotic sensitivity of red blood cells. Acrolein stiffens the cell membrane of erythrocytes and increases their osmotic sensitivity .
Antioxidant Potential
This compound is used to study the non-enzymatic antioxidant potential of the cytosol. It has been shown that erythrocytes treated with acrolein significantly reduce the non-enzymatic antioxidant potential of the cytosol compared to the control .
Environmental Contaminant
Acrolein (2-propenal) is a ubiquitous alkene and an environmental contaminant . This compound is found in large amounts in cigarette smoke . However, this is not the only source of acrolein to which humans are exposed. Acrolein can also be generated endogenously as a metabolic product of the decomposition of polyamines and oxidation of threonine, as well as during lipid oxidation or the breakdown of anticancer drugs .
Analytical Chemistry
Acrolein-2,4-DNPH has been used to determine the amount of acrolein present in polyethylene combustion product (PCP) extract, using high performance liquid chromatography (HPLC) .
作用機序
Target of Action
Acrolein 2,4-dinitrophenylhydrazone primarily targets the proteins and other macromolecules of cells lining the respiratory tract . The high reactivity of acrolein towards the thiol and amino groups of amino acids may cause damage to cell proteins .
Mode of Action
The compound interacts with its targets through its chemical reactivity. It binds to the thiol and amino groups of amino acids, leading to protein damage . This interaction can induce oxidative stress in cells, contributing to the disruption of cell membranes and damage to DNA and mitochondria .
Biochemical Pathways
The affected pathways primarily involve oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to the induction of oxidative stress . This can further trigger chronic inflammation, contributing to a cycle of necrosis-induced inflammation leading to more necrosis and oxidative damage .
Result of Action
The action of Acrolein 2,4-dinitrophenylhydrazone results in changes in the cell membrane and cytosol proteins . It stiffens the cell membrane of erythrocytes and increases their osmotic sensitivity . Moreover, it significantly reduces the non-enzymatic antioxidant potential of the cytosol compared to the control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acrolein 2,4-dinitrophenylhydrazone. For instance, high concentrations of acrolein are found in polluted air and cigarette smoke, which can enhance the compound’s effects . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially affect the compound’s stability and reactivity.
Safety and Hazards
Exposure to Acrolein 2,4-Dinitrophenylhydrazone causes inflammation and irritation of the skin, respiratory tract, and mucous membranes. Delayed pulmonary edema may occur after inhalation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
2,4-dinitro-N-[(E)-prop-2-enylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZHGIYUVFTGG-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrolein 2,4-dinitrophenylhydrazone | |
CAS RN |
888-54-0 | |
| Record name | 2-Propenal, (2,4-dinitrophenyl)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrolein 2,4-dinitrophenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrolein 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is acrolein 2,4-dinitrophenylhydrazone relevant in cyclophosphamide metabolism research?
A: Acrolein 2,4-dinitrophenylhydrazone is not a metabolite of cyclophosphamide itself. Instead, it serves as a valuable analytical tool for studying the metabolic pathway. Researchers utilize acrolein 2,4-dinitrophenylhydrazone to trap and analyze acrolein, a reactive and toxic byproduct generated during cyclophosphamide metabolism [, ]. This trapping method facilitates the detection and quantification of acrolein, providing insights into the drug's metabolic breakdown.
Q2: How is acrolein 2,4-dinitrophenylhydrazone used in the analysis of cyclophosphamide metabolism?
A: In the study by Cox et al. [], acrolein 2,4-dinitrophenylhydrazone was employed to investigate the specific position of hydroxylation on the cyclophosphamide molecule by rat liver microsomes. After incubating cyclophosphamide-4-d2 with the microsomes, the generated metabolites, including acrolein, were reacted with 2,4-dinitrophenylhydrazine. This reaction formed acrolein 2,4-dinitrophenylhydrazone, which was then analyzed using mass spectrometry. By examining the mass spectrum, researchers could determine the deuterium content and confirm that hydroxylation primarily occurred at the C-4 position of cyclophosphamide. This information is crucial for understanding the metabolic pathway and potential downstream effects of cyclophosphamide treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




